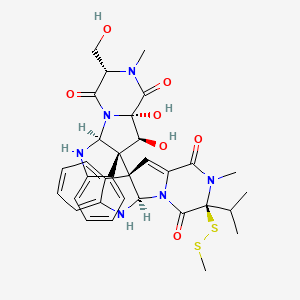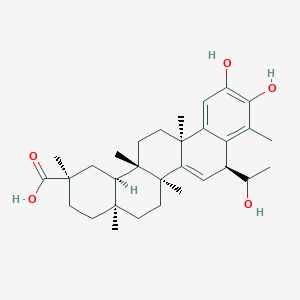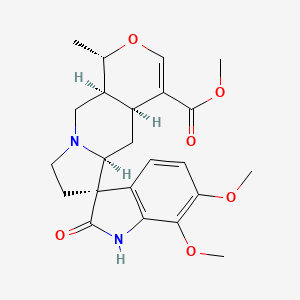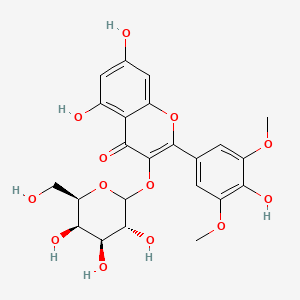
丁香素-3-半乳糖苷
描述
Syringetin-3-galactoside is a naturally occurring flavonoid glycoside, specifically a derivative of syringetin. It is found in various plant species and is known for its potent antioxidant properties. This compound belongs to the larger class of polyphenolic compounds, which are widely recognized for their health-promoting effects, including anti-inflammatory, anti-cancer, and cardioprotective activities .
科学研究应用
Syringetin-3-galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoid glycosides.
Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and its effects on cellular processes.
Medicine: Research has shown its potential in preventing and treating various diseases, including cancer, diabetes, and cardiovascular diseases.
作用机制
Target of Action
Syringetin-3-galactoside, a derivative of the O-methylated flavonol syringetin , primarily targets the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) . These targets play a crucial role in cellular differentiation and proliferation .
Mode of Action
The compound interacts with its targets by inducing differentiation, which is associated with the increased activation of SMAD1/5/8 and ERK1/2 . This interaction results in changes in cell behavior, particularly in terms of differentiation and proliferation .
Biochemical Pathways
The primary biochemical pathways affected by Syringetin-3-galactoside involve the bone morphogenetic protein-2 (BMP-2)/ERK1/2 pathway . This pathway is crucial for osteoblast differentiation . The compound’s interaction with this pathway leads to downstream effects that promote cellular differentiation .
Pharmacokinetics
It’s known that methylation of free hydroxyl groups in flavonoids, like syringetin, greatly enhances metabolic stability and increases membrane transport . This facilitates absorption and improves the oral bioavailability of flavonoids .
Result of Action
The molecular and cellular effects of Syringetin-3-galactoside’s action include the induction of human osteoblast differentiation . This differentiation is associated with the activation of the BMP-2/ERK1/2 pathway , leading to changes in cellular behavior and potentially contributing to bone health .
Action Environment
These include genetic factors, environmental variables (light intensity, temperature, humidity, the use of fertilizers), fruit size, ripening stage, pre-harvest environmental conditions, and storage . These factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Syringetin-3-galactoside plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin. This compound interacts with enzymes such as laricitrin 5’-O-methyltransferase, which is involved in its biosynthesis . Additionally, syringetin-3-galactoside exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Cellular Effects
Syringetin-3-galactoside exerts various effects on different cell types and cellular processes. It has been shown to induce differentiation in human osteoblasts through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, syringetin-3-galactoside has been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of syringetin-3-galactoside involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, syringetin-3-galactoside activates the bone morphogenetic protein-2 pathway, promoting osteoblast differentiation . Additionally, it inhibits certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of syringetin-3-galactoside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that syringetin-3-galactoside maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of syringetin-3-galactoside vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, syringetin-3-galactoside can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve the desired biological effects without causing adverse reactions .
Metabolic Pathways
Syringetin-3-galactoside is involved in various metabolic pathways, including those related to its biosynthesis and degradation. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin . The compound also interacts with enzymes involved in its metabolism, such as laricitrin 5’-O-methyltransferase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity .
Transport and Distribution
Within cells and tissues, syringetin-3-galactoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of syringetin-3-galactoside within the body is influenced by factors such as tissue type and the presence of specific binding proteins .
Subcellular Localization
Syringetin-3-galactoside exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of syringetin-3-galactoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation of syringetin using glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group at the 3-position of syringetin . This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize the yield.
Industrial Production Methods: Industrial production of syringetin-3-galactoside can be achieved through biotransformation processes. For instance, plant cell cultures or microbial fermentation can be employed to produce this compound in larger quantities. These methods leverage the natural biosynthetic pathways of the organisms to convert precursor molecules into syringetin-3-galactoside .
化学反应分析
Types of Reactions: Syringetin-3-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert syringetin-3-galactoside into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moiety or the aromatic ring of syringetin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of syringetin-3-galactoside, each with distinct chemical and biological properties .
相似化合物的比较
Syringetin-3-galactoside is structurally and functionally similar to other flavonoid glycosides such as:
- Isorhamnetin-3-galactoside
- Laricitrin-3-galactoside
- Ayanin-3-galactoside
Uniqueness: What sets syringetin-3-galactoside apart is its unique combination of hydroxyl and methoxy groups, which enhance its antioxidant and anti-inflammatory activities compared to its analogues .
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWYRWPJVEZPV-SFBSONLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346502 | |
| Record name | Syringetin-3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55025-56-4 | |
| Record name | Syringetin-3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
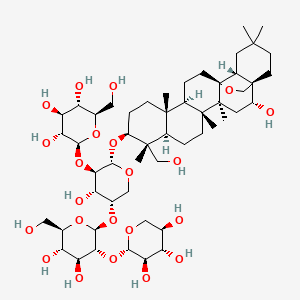

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
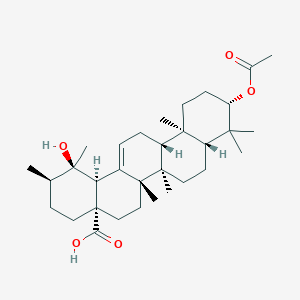
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
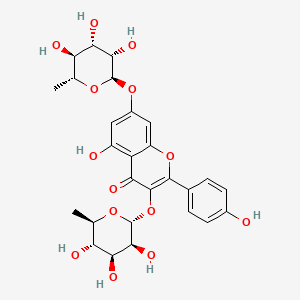
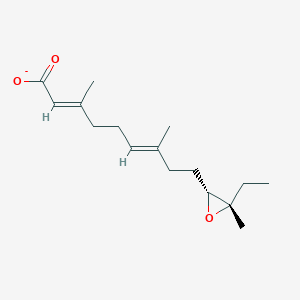
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)
